

Spectroscopic comparison of "Oct-1-en-6-yne" and its saturated analogue

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Compound of Interest

Compound Name: Oct-1-EN-6-yne

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A Spectroscopic Showdown: Oct-1-en-6-yne vs. n-Octane

In the realm of organic chemistry, the seemingly subtle inclusion of unsaturation in a hydrocarbon backbone can dramatically alter its physical and chemical properties. This guide provides a detailed spectroscopic comparison of **oct-1-en-6-yne**, an unsaturated hydrocarbon featuring both a double and a triple bond, and its fully saturated counterpart, n-octane. This analysis, supported by experimental data, offers researchers, scientists, and drug development professionals a clear understanding of how these structural differences manifest in common spectroscopic techniques.

At a Glance: Key Spectroscopic Differences

The presence of alkene and alkyne functional groups in **oct-1-en-6-yne** results in characteristic signals in its Infrared (IR), Proton Nuclear Magnetic Resonance (^1H NMR), and Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectra, which are absent in the spectrum of the straight-chain alkane, n-octane. Mass spectrometry (MS) also reveals distinct fragmentation patterns for each molecule.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data from the IR, ^1H NMR, ^{13}C NMR, and Mass Spectra of **oct-1-en-6-yne** and n-octane.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group	Oct-1-en-6-yne (cm ⁻¹)	n-Octane (cm ⁻¹)
C-H (alkane) stretch	~2850-2960	2845-2950[1]
=C-H (alkene) stretch	~3010-3095	Not Present
≡C-H (alkyne) stretch	~3300	Not Present
C=C (alkene) stretch	~1640	Not Present
C≡C (alkyne) stretch	~2100-2260	Not Present
C-H (alkane) bend	~1375, 1465	1370-1385, 1440-1480[1]
=C-H (alkene) bend	~650-1000	Not Present

Table 2: ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Data (in CDCl₃)

Proton Environment	Oct-1-en-6-yne (δ, ppm)	n-Octane (δ, ppm)	Multiplicity
-CH ₃	~1.8	0.88[2]	Triplet
-CH ₂ - (adjacent to CH ₃)	~2.1	1.2-1.4[2]	Multiplet
-CH ₂ - (other aliphatic)	~1.5	1.2-1.4[2]	Multiplet
=CH ₂ (vinyl)	~5.0	Not Present	Multiplet
=CH- (vinyl)	~5.8	Not Present	Multiplet
≡C-H	Not Applicable	Not Present	Not Applicable

Table 3: ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy Data (in CDCl₃)

Carbon Environment	Oct-1-en-6-yne (δ , ppm)	n-Octane (δ , ppm)
-CH ₃	~12.5	14.1
-CH ₂ - (aliphatic)	~18.5, 28.0, 32.5	22.7, 29.3, 31.9[3]
=CH ₂ (vinyl)	~115.1	Not Present
=CH- (vinyl)	~137.8	Not Present
-C \equiv (alkynyl)	~79.9	Not Present
\equiv C- (alkynyl)	~80.5	Not Present

Table 4: Mass Spectrometry (MS) Data

Feature	Oct-1-en-6-yne	n-Octane
Molecular Ion (M ⁺)	m/z 108[4]	m/z 114[5][6]
Base Peak	Varies	m/z 43[5]
Key Fragments	Fragments from cleavage of C-C bonds, potential retro-Diels-Alder fragments.	Series of peaks separated by 14 mass units (loss of CH ₂), prominent peaks at m/z 29, 43, 57, 71, 85.[5]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

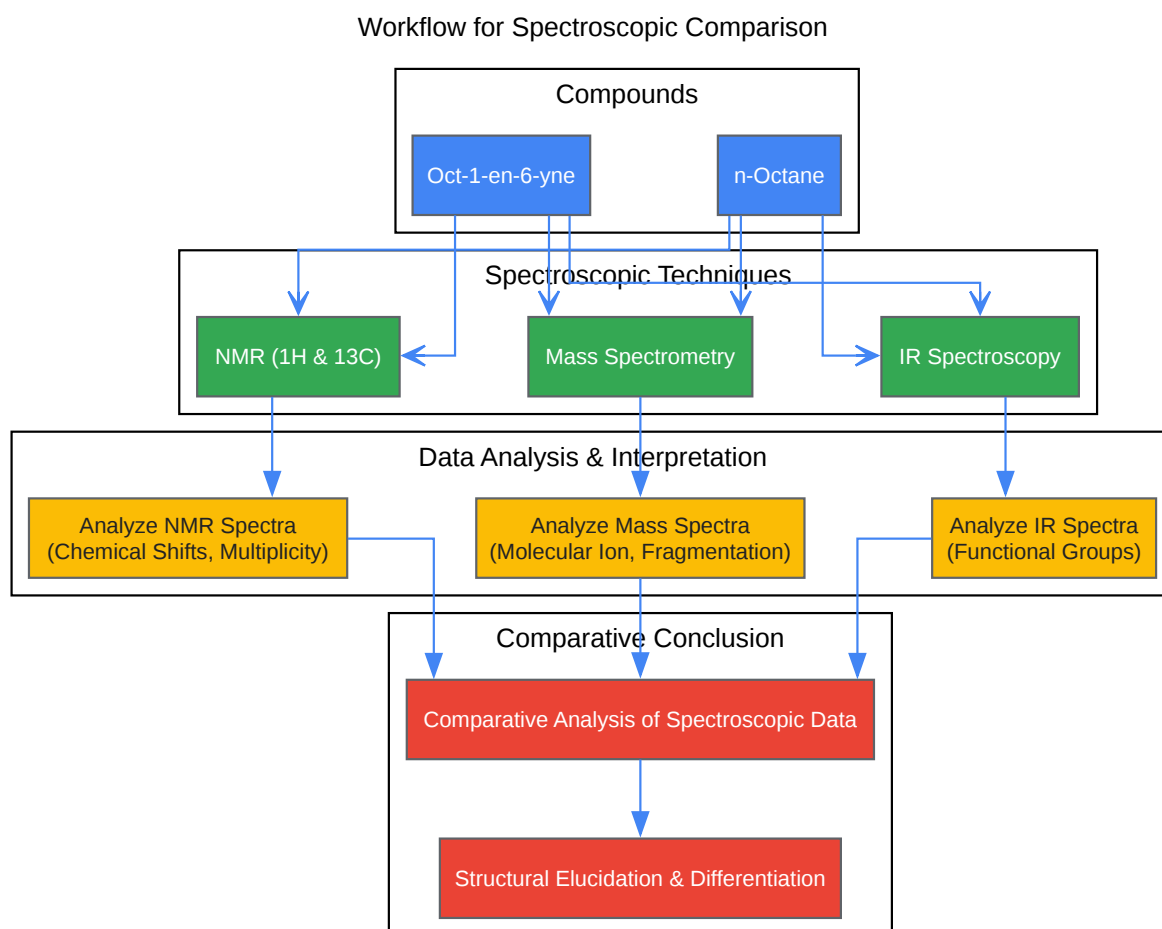
Infrared (IR) Spectroscopy: A thin film of the neat liquid sample (either **oct-1-en-6-yne** or n-octane) is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The plates are then mounted in a sample holder and placed in the beam path of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard ($\delta = 0.00$ ppm). The ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz). For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS): A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS). For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of two chemical compounds.



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Caption: Logical workflow for the comparative spectroscopic analysis of two compounds.

Conclusion

The spectroscopic comparison of **oct-1-en-6-yne** and n-octane provides a clear illustration of how the introduction of unsaturation fundamentally alters the spectroscopic fingerprint of a molecule. The presence of characteristic alkene and alkyne signals in the IR and NMR spectra of **oct-1-en-6-yne**, along with its distinct fragmentation pattern in mass spectrometry, allows for unambiguous differentiation from its saturated analogue, n-octane. This guide serves as a valuable resource for understanding the structure-spectra relationship in hydrocarbons.

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References

- 1. C₈H₁₈ infrared spectrum of octane prominent wavenumbers cm⁻¹ detecting functional groups present finger print for identification of n-octane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C₈H₁₈ octane low high resolution ¹H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-octane ¹-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C₈H₁₈ C-13 nmr spectrum of octane analysis of chemical shifts ppm interpretation of ¹³C chemical shifts ppm of n-octane C13 ¹³-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Oct-1-en-6-yne | C₈H₁₂ | CID 13759020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. C₈H₁₈ mass spectrum of octane fragmentation pattern of m/z m/e ions for analysis and identification of n-octane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. drsapnag.manusadventures.com [drsapnag.manusadventures.com]
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